Benzilide

描述

The term "Benzilide" does not directly correspond to a specific chemical compound in the provided papers. However, the papers discuss various benzene-derived compounds and their synthesis, which may be related to the term "Benzilide" as a general class of benzene-based anilides or similar structures. For instance, thiobenzanilides are mentioned as precursors for the synthesis of benzothiazoles , and anilides are used as starting materials for the synthesis of benzoxazoles . These compounds are structurally related to benzene and involve the modification of the benzene ring with different functional groups.

Synthesis Analysis

The synthesis of benzene-derived compounds involves various catalytic processes. For example, the synthesis of 2-substituted benzothiazoles from thiobenzanilides is achieved using a palladium catalyst through C-H functionalization and C-S bond formation . Similarly, benzoxazoles are synthesized from anilides using an electrochemical method that tolerates various functionalities and yields good results . Benzimidazoles are synthesized via C-H activation and amidation of aniline derivatives using an iridium(III) catalyst . Additionally, benzazoles can be synthesized directly from alcohols and o-substituted anilines using a catalytic amount of a cobalt salt .

Molecular Structure Analysis

The molecular structures of benzene-derived compounds are characterized by their planarity and specific arrangements. For instance, benzo[1,2-b:4,5-b']dichalcogenophenes, which include thiophene, selenophene, and tellurophene homologues, are completely planar and packed in a herringbone arrangement as determined by single-crystal X-ray analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzene-derived compounds often include cyclization and functionalization processes. For example, benzimidazoles are synthesized through a C-H activation-amidation-cyclization pathway , while benzoxazoles are formed via electrochemical methods employing amidyl radical intermediates . Benzo[4,5]imidazo[1,2-a]quinoxalines are synthesized from 2-(benzoimidazol-1-yl)aniline substrates through an iodine-mediated direct sp3 C–H amination reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-derived compounds are elucidated through various analytical techniques. The benzo[1,2-b:4,5-b']dichalcogenophenes' properties are studied using cyclic voltammetry and UV-vis spectra, indicating their electrochemical and optical characteristics . The electrochemical synthesis of benzilic acids from benzophenones in the presence of carbon dioxide is optimized to yield acids with yields strongly dependent on the electronic effect of substituents .

科学研究应用

抗精神病和兴奋剂特性

- 抗精神病效应:苯甲酰胺和苯胺类化合物如苯甲酰胺已被研究其抗精神病特性。这些化合物是中枢多巴胺拮抗剂,可能有助于治疗精神疾病 (Blaney et al., 1983)。

- 胃动力:一些苯甲酰胺衍生物也能刺激胃动力,尽管这种效应可能是通过不同机制介导的,而非它们的抗精神病效应 (Blaney et al., 1983)。

药物化学

- 药物化合物的合成:苯甲酰胺,包括苯甲酰胺衍生物,在合成各种具有潜在应用于治疗癌症、HIV和疟疾等疾病的药物中起着关键的中间体作用 (Ammaji et al., 2019)。

电化学

- 聚合物化学研究:苯胺氧化的早期阶段,与苯甲酰胺化学相关的过程,已被探索其在聚合物化学中的相关性,为了解导电聚合物的形成提供了见解 (Johnson & Park, 1996)。

教育和教学法

- 教授科学实践:像苯环启发式这样的创新教学模型已被用于科学教育中,突出了苯相关化合物的教育应用 (Sarıbaş & Ceyhan, 2015)。

生化研究

- 组蛋白去乙酰化酶抑制:苯甲酰胺衍生物,包括苯甲酰胺,已被研究其抑制组蛋白去乙酰化酶的能力,可能在癌症治疗中发挥作用 (Suzuki et al., 1999)。

- 抗心律失常特性:某些苯甲酰胺衍生物已被研究其在治疗心律失常中的潜在用途 (Argentieri, Carroll, & Sullivan, 1991)。

环境和毒理学研究

- 环境影响:已研究苯类衍生物,包括与苯甲酰胺相关的化合物,在水生生态系统中的环境命运和生物降解性,以了解它们对水生生态系统的影响 (Lu & Metcalf, 1975)。

安全和危害

Benzilide should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

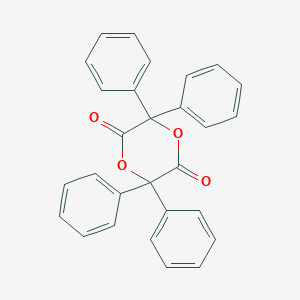

IUPAC Name |

3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O4/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)31-26(30)28(32-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGDMUCPUQOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)OC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323118 | |

| Record name | NSC677243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzilide | |

CAS RN |

467-32-3 | |

| Record name | 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC677243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

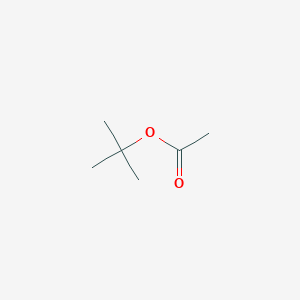

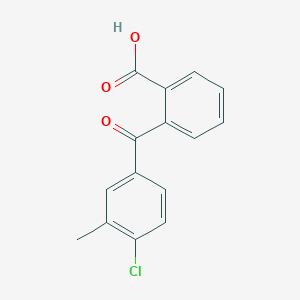

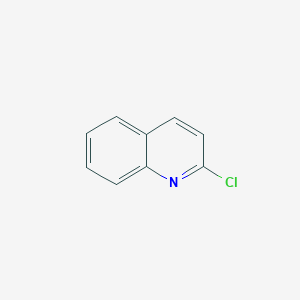

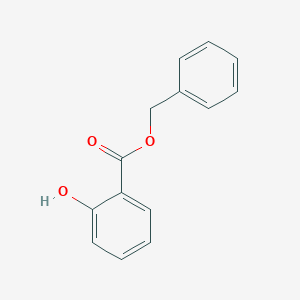

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

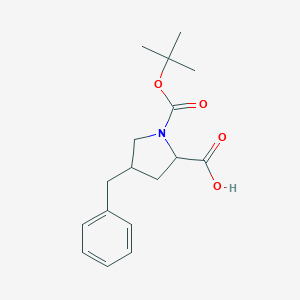

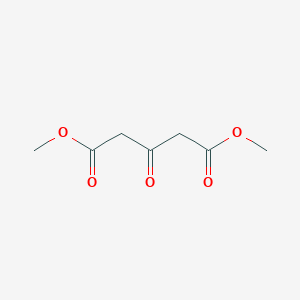

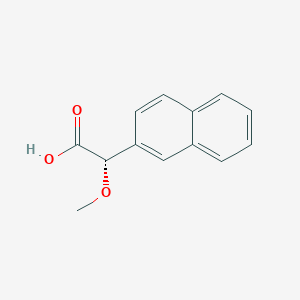

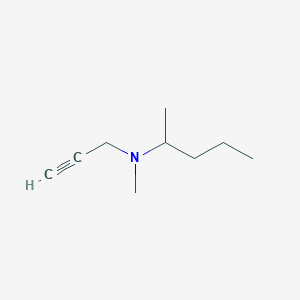

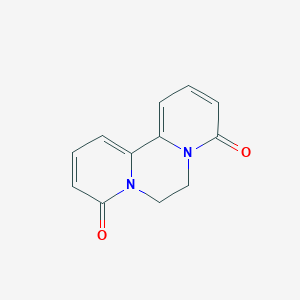

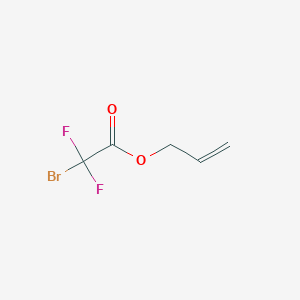

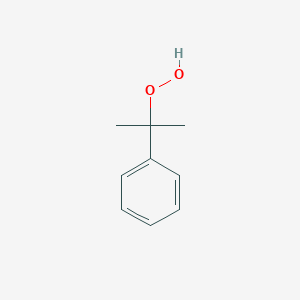

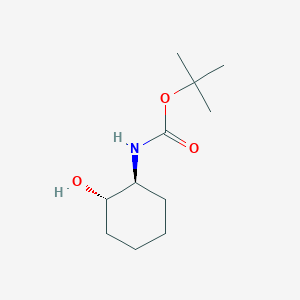

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。